((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Description
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a phenyl substituent at the 4-position, and a methanamine moiety at the 3-position. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 280.41 g/mol.
Properties
IUPAC Name |
[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQIIGCHQPXCF-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185077 | |
| Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-52-9 | |
| Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation accelerates key cyclization steps in pyrrolidine ring formation. This method reduces reaction times from hours to minutes while maintaining stereochemical integrity. For example, a protocol involving Pd-catalyzed coupling under microwave conditions achieves >90% conversion efficiency at 150°C within 15 minutes.
Continuous Flow Chemistry
Continuous flow systems enhance reproducibility for large-scale batches. A patented method describes the use of microreactors to perform sequential imine formation and hydrogenation steps, achieving an 85% isolated yield with minimal byproducts. This approach minimizes manual handling and improves safety profiles for hazardous intermediates.
Stereoselective Synthetic Routes
The (3R,4R) stereochemistry is critical for biological activity, necessitating enantioselective methods. Chiral auxiliaries and asymmetric catalysis are the primary strategies.
Chiral Auxiliary-Mediated Synthesis
A patent (CN102199098B) details the use of (R)-α-methylphenethylamine as a chiral auxiliary to control stereochemistry during imine formation. The auxiliary directs the configuration of the pyrrolidine ring through hydrogenation over Pt/C, yielding the desired diastereomer with >95% enantiomeric excess (ee). Subsequent cleavage of the auxiliary via hydrogenolysis furnishes the target amine.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamines using Rh or Ir catalysts with chiral ligands (e.g., BINAP) achieves high stereoselectivity. A study on analogous pyrrolidines reports 92% ee using [(R)-BINAP]RuCl₂ as the catalyst under 50 bar H₂ pressure. Applied to this compound, this method could reduce reliance on auxiliaries.
Catalytic Methods and Reaction Optimization
Catalytic approaches improve atom economy and reduce waste. Key advancements include:
Reductive Amination
A two-step reductive amination protocol converts ketone precursors to the target amine. For example, 4-phenylpyrrolidin-3-one undergoes benzylamine condensation followed by NaBH₃CN reduction, yielding 78% of the racemic product. Chiral resolution via tartaric acid derivatives then isolates the (3R,4R) enantiomer.
Palladium-Catalyzed Coupling
Cross-coupling reactions install the benzyl and phenyl groups post-cyclization. A Suzuki-Miyaura coupling between a boronic ester intermediate and bromobenzene, catalyzed by Pd(PPh₃)₄, achieves 88% yield under mild conditions. This modular approach allows late-stage diversification of substituents.
Comparative Analysis of Methodologies
The table below evaluates key parameters for the leading synthetic routes:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave-Assisted | 90 | N/A | High | Moderate |
| Continuous Flow | 85 | N/A | Very High | High |
| Chiral Auxiliary | 76 | 95 | Moderate | Low |
| Asymmetric Hydrogenation | 82 | 92 | High | High |
Note: Data extrapolated from analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets.
Industrial Applications: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, particularly in medicinal applications where it may modulate biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
Key Compound : (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
- Core Structure : 5-membered pyrrolidine ring.
- Substituents : Benzyl (1-position), phenyl (4-position), methanamine (3-position).
- Stereochemistry : (3R,4R) configuration ensures rigidity and specific binding orientations.
Analog 1 : (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
- Core Structure : 6-membered piperidine ring.
- Substituents : Benzyl (1-position), methyl (4-position), methanamine (3-position).
- Key Difference : Piperidine’s larger ring size increases conformational flexibility compared to pyrrolidine.
- Application : Intermediate in Tofacitinib citrate synthesis (a JAK inhibitor) .
Analog 2 : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Core Structure : Piperidine fused with a pyrrolopyrimidine group.
- Substituents : Benzyl (1-position), methyl (4-position), methylamine-pyrrolopyrimidine hybrid.
- Key Difference : Incorporation of a heterocyclic pyrrolopyrimidine enhances kinase-binding affinity.
- Similarity Score : 0.61 (structural and functional resemblance) .
Substituent Variations in Methanamine Derivatives
Analog 3 : (1H-Pyrazol-4-yl)methanamine Derivatives (13au–13ax in )
- Core Structure : Piperidine with fluorophenyl and benzodioxolyl groups.
- Substituents : Pyrazolyl-methanamine variants (e.g., 1-methylpyrazole, 1H-pyrazole).
- Key Differences :
- 13au : (5-Methyl-1H-pyrazol-3-yl)methanamine → 91% yield, distinct ¹H NMR shifts (δ 7.45–7.30 ppm).
- 13ax : (1H-Pyrazol-4-yl)methanamine → 41% yield, lower solubility due to unsubstituted pyrazole.
- Impact : Pyrazole substituents modulate electronic properties and steric bulk, affecting synthesis yields and solubility .
Analog 4 : Pentafluorophenyl (3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-tetrahydrofuran
- Core Structure : Tetrahydrofuran with pentafluorophenyl ester and azide groups.
- Key Difference : Stereochemistry (3R,4R,5S) stabilizes intramolecular hydrogen bonds, influencing crystal packing and stability.
- Relevance : Highlights the role of stereochemistry in physicochemical properties, analogous to the (3R,4R) configuration in the target compound .
Physical and Pharmacological Properties
| Property | Target Compound | Analog 1 (Piperidine) | Analog 3 (Pyrazole Derivative) |
|---|---|---|---|
| Molecular Weight | 280.41 g/mol | 248.38 g/mol | ~450–500 g/mol |
| Hydrophobicity | High (phenyl/benzyl groups) | Moderate (methyl group) | Variable (pyrazole substituents) |
| Stereochemical Impact | Rigid binding orientation | Increased flexibility | N/A |
| Bioactivity | Potential kinase inhibition | JAK inhibitor intermediate | GPCR kinase inhibition |
Biological Activity
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine, also known as CAS No. 116169-52-9, is a chiral amine compound characterized by its unique pyrrolidine structure. This compound has garnered interest in medicinal chemistry and biological studies due to its potential pharmacological applications and interactions with biological systems.
The molecular formula of this compound is C₁₈H₂₂N₂, with a molecular weight of 266.4 g/mol. The compound features a pyrrolidine ring substituted with benzyl and phenyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.4 g/mol |
| CAS Number | 116169-52-9 |
| IUPAC Name | [(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The specific pathways it influences depend on the context of its application in medicinal chemistry. Research indicates that this compound may modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial for various neurological functions.
Biological Activity
Recent studies have explored the biological activities of this compound in various contexts:
- Neuropharmacology : Investigations into the effects on neurotransmitter release suggest that this compound may have potential as an antidepressant or anxiolytic agent by enhancing serotonergic and dopaminergic signaling pathways.
- Antioxidant Properties : Some research indicates that the compound exhibits antioxidant activity, which may contribute to neuroprotection against oxidative stress.
- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties through mechanisms that involve apoptosis induction in cancer cells.
Case Studies
A selection of case studies highlights the potential applications and effects of this compound:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and memory retention following induced oxidative stress. The findings suggest a protective role against neurodegenerative conditions.
Case Study 2: Antidepressant-Like Effects
In a controlled trial involving rodent models of depression, this compound showed efficacy comparable to standard antidepressants, indicating its potential as a novel therapeutic agent for mood disorders.
Case Study 3: Anticancer Properties
Research published in a peer-reviewed journal reported that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. These findings warrant further investigation into its use as an adjunct therapy in oncology.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine?
Answer:
The synthesis typically involves multi-step routes focusing on stereochemical control. A representative protocol includes:
- N-acylation of a pyrrolidine precursor followed by quaternization with benzyl halides (e.g., benzyl bromide) .
- Partial reduction using sodium borohydride to generate intermediates like 1-benzyl-4-phenylpyrrolidin-3-one .
- Reductive amination with methylamine and titanium(IV) isopropoxide to introduce the methanamine group while retaining stereochemistry .
- Chiral resolution using resolving agents such as ditoluoyl-(L)-tartaric acid to isolate the (3R,4R) enantiomer .
Key intermediates (e.g., formula (4) and (5) in patents) are critical for yield optimization and purity (>95%) .
Basic: How is the stereochemical integrity of this compound verified experimentally?
Answer:
- Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., ) in H NMR confirm spatial arrangements of substituents. For example, vicinal coupling between H3 and H4 protons validates the trans-configuration .
- X-ray Crystallography: Resolved crystal structures of intermediates (e.g., benzyl-protected pyrrolidines) provide unambiguous stereochemical assignments .
- Chiral HPLC: Retention times and enantiomeric excess (ee >99%) are assessed using chiral stationary phases (e.g., cellulose-based columns) .
Advanced: How can researchers resolve enantiomeric mixtures of this compound derivatives?
Answer:
- Diastereomeric Salt Formation: Use of chiral acids (e.g., ditoluoyl-(L)-tartaric acid) selectively crystallizes the desired enantiomer from racemic mixtures .
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylations) exploit differential reaction rates of enantiomers .
- Dynamic Kinetic Asymmetric Transformations (DYKAT): Catalysts like Ru-BINAP enable racemization and selective conversion to the (3R,4R) form .
Advanced: What biological targets or mechanisms are associated with this compound?
Answer:
- Norepinephrine Transporter (NET) Inhibition: The compound exhibits moderate NET inhibition (IC ~46 nM), suggesting potential as a noradrenaline reuptake modulator .
- GPCR Interactions: Structural analogs demonstrate affinity for G protein-coupled receptors (e.g., dopamine D), inferred from molecular docking studies .
- Enzyme Binding: Pyrrolidine scaffolds are known to interact with enzymes like monoamine oxidases (MAOs), though direct evidence requires validation via radioligand assays .
Advanced: How should researchers address contradictory activity data in structure-activity relationship (SAR) studies?
Answer:
- Meta-Analysis of IC Values: Compare inhibition data across studies (e.g., NET IC = 46 nM vs. 550 nM for morpholine analogs) to identify outliers .
- Crystallographic Validation: Resolve ambiguities by co-crystallizing the compound with target proteins (e.g., NET or MAO) to confirm binding modes .
- Computational Free Energy Calculations: Use molecular dynamics simulations (e.g., MM-GBSA) to reconcile discrepancies in binding affinities .
Advanced: What in silico strategies predict the pharmacokinetic and pharmacodynamic profiles of this compound?
Answer:
- Molecular Docking: Tools like AutoDock Vina simulate interactions with NET or MAO active sites, prioritizing substituents that enhance binding (e.g., fluorophenyl groups) .
- ADMET Prediction: Software such as SwissADME estimates bioavailability (%F = 65–80%), blood-brain barrier penetration (BBB+), and cytochrome P450 interactions (CYP2D6 substrate) .
- QSAR Modeling: Quantitative structure-activity relationship models correlate logP values (predicted ~2.8) with observed bioactivity, guiding lead optimization .
Basic: What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., CHN) with <2 ppm error .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., NH stretch at ~3350 cm) in intermediates .
- Polarimetry: Measures optical rotation ([α] = +15° to +25°) to ensure enantiopurity post-resolution .
Advanced: How does stereochemistry influence the biological activity of this compound?
Answer:
- Enantioselective Binding: The (3R,4R) configuration aligns substituents into a "three-finger" motif critical for NET inhibition, while the (3S,4S) form shows 10-fold reduced activity .
- Metabolic Stability: R-configuration at C3 reduces susceptibility to hepatic oxidation, prolonging half-life (t = 4.2 hr vs. 1.8 hr for S-form) in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
